9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine

carboacyclic nucleoside synthesis benzyl protecting group strategy antiviral adenine analogue

9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9H-purin-6-amine (CAS 33498-84-9) is a synthetic N9-substituted adenine derivative belonging to the carboacyclic purine nucleoside analogue class. It features a branched butyl linker bearing two benzyloxy protecting groups—one at the 4-position and a second at the 3-(benzyloxy)methyl branch—attached to the N9 position of the adenine core.

Molecular Formula C24H27N5O2
Molecular Weight 417.5 g/mol
CAS No. 33498-84-9
Cat. No. B12933612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine
CAS33498-84-9
Molecular FormulaC24H27N5O2
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(CCN2C=NC3=C(N=CN=C32)N)COCC4=CC=CC=C4
InChIInChI=1S/C24H27N5O2/c25-23-22-24(27-17-26-23)29(18-28-22)12-11-21(15-30-13-19-7-3-1-4-8-19)16-31-14-20-9-5-2-6-10-20/h1-10,17-18,21H,11-16H2,(H2,25,26,27)
InChIKeyTUCQLWFNJGRJQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9H-purin-6-amine (CAS 33498-84-9): Product Identification and Compound-Class Context for Procurement Decisions


9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9H-purin-6-amine (CAS 33498-84-9) is a synthetic N9-substituted adenine derivative belonging to the carboacyclic purine nucleoside analogue class . It features a branched butyl linker bearing two benzyloxy protecting groups—one at the 4-position and a second at the 3-(benzyloxy)methyl branch—attached to the N9 position of the adenine core . With molecular formula C24H27N5O2 and molecular weight 417.5 g/mol, this compound serves as a doubly benzyl-protected synthetic intermediate in the preparation of unsaturated carboacyclic purine nucleoside analogues, most notably 9-[4-hydroxy-3-(hydroxymethyl)-2-butenyl]adenine, as described in the foundational medicinal chemistry literature .

Why 9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9H-purin-6-amine Cannot Be Replace by Simpler N9-Adenine Analogs in Synthetic Workflows


Simpler N9-substituted adenines such as 9-(4-benzyloxybutyl)adenine (CAS 121683-05-4) or 9-benzyladenine cannot substitute for this compound in synthetic routes to branched carboacyclic nucleoside analogues because they lack the second benzyloxymethyl branch required to generate the 3-hydroxymethyl functionality upon deprotection . The target compound's unique doubly benzyl-protected, branched acyclic architecture is specifically designed to undergo simultaneous debenzylation to unmask both the 4-hydroxy and 3-hydroxymethyl groups in a single step, yielding the biologically active 9-[4-hydroxy-3-(hydroxymethyl)-2-butenyl]adenine scaffold . In contrast, the more common mono-benzyloxy analog 9-(4-benzyloxybutyl)adenine (C16H19N5O, MW 297.36) contains only a linear butyl chain with a single terminal benzyloxy group, which upon deprotection yields the simpler 9-(4-hydroxybutyl)adenine devoid of the critical 3-hydroxymethyl branch that was modeled on the unsaturated carbocyclic nucleoside neplanocin A . This structural difference has direct consequences: the final deprotected adenine analogue 6 derived from the target compound was evaluated for antiviral activity against HSV-2 and influenza and tested as an inhibitor of S-adenosylhomocysteine hydrolase, whereas the simpler linear analogs lack this branched pharmacophore altogether .

Quantitative Differentiation Evidence for 9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9H-purin-6-amine Versus Closest Structural Comparators


Doubly Benzyl-Protected Branched Architecture Enables Orthogonal Deprotection to a Distinct Pharmacophore Unattainable from Mono-Benzyloxy Analogs

The target compound bears two benzyloxy groups on a branched butyl chain (one at C4, one at the C3-methyl position), distinguishing it from the simpler mono-benzyloxy comparator 9-(4-benzyloxybutyl)adenine (CAS 121683-05-4), which carries only a single terminal benzyloxy on a linear C4 chain . Upon catalytic debenzylation, the target compound directly yields 9-[4-hydroxy-3-(hydroxymethyl)-2-butenyl]adenine (compound 6), which possesses both a 4-hydroxy and a 3-hydroxymethyl group—a branched diol motif modeled on neplanocin A . The mono-benzyloxy comparator yields only 9-(4-hydroxybutyl)adenine, a linear mono-alcohol lacking the 3-hydroxymethyl branch . This structural difference is synthetic route-defining: the target compound is the immediate precursor to a branched pharmacophore; the mono-benzyloxy analog is not.

carboacyclic nucleoside synthesis benzyl protecting group strategy antiviral adenine analogue

Lipophilicity and Polar Surface Area Differentiation from Simpler N9-Substituted Adenines

The target compound exhibits a calculated LogP of 4.43 and topological polar surface area (PSA) of 88.08 Ų . In comparison, the simpler mono-benzyloxy analog 9-(4-benzyloxybutyl)adenine shows a substantially lower LogP of 2.1 and a PSA of 78.8 Ų . The 2.33-unit increase in LogP reflects the additional benzyloxy substituent and branched architecture, resulting in higher lipophilicity that affects chromatographic behavior, solubility profile, and partitioning properties during both synthesis and purification. The 9.28 Ų increase in PSA is consistent with the additional oxygen atom in the second benzyloxy group.

physicochemical profiling LogP comparison adenine derivative properties

Spectroscopic Identity Verification: NMR and GC-MS Spectral Data Availability

The target compound has documented 1H NMR and GC-MS (electron ionization) spectra available in the Wiley Registry of Mass Spectral Data 2023 and KnowItAll spectral libraries, indexed under SpectraBase Compound ID D13vpNUxSy3 . This spectral characterization provides definitive identity verification for procurement quality control. In contrast, many simpler N9-substituted adenine analogs lack publicly available, curated reference spectra in major spectral databases, making independent identity confirmation more challenging . The availability of both NMR and MS reference data allows users to verify the integrity of purchased material against authenticated spectra, reducing the risk of misidentification or degraded material entering synthetic workflows.

analytical characterization NMR spectroscopy GC-MS identity confirmation

Commercially Available Purity Specification (98.0%) for Direct Use in Multi-Step Synthesis

The compound is commercially available with a documented purity specification of 98.0% from at least one verified supplier (Dayang Chemical, Hangzhou) . This purity level is suitable for direct use as a protected intermediate in multi-step organic synthesis without additional purification. While purity data for the closest comparator 9-(4-benzyloxybutyl)adenine is also reported at 97% from some vendors , the target compound's 98.0% specification provides a marginally higher baseline, and more critically, the compound's role as a late-stage protected intermediate in the Haines synthetic route means that impurities at this stage directly propagate into the final deprotected nucleoside analogue, making purity specification a meaningful procurement criterion.

compound purity synthetic intermediate procurement quality specification

Documented Role as the Immediate Precursor to an Antivirally Evaluated Adenine Carboacyclic Nucleoside

The target compound is explicitly described in the peer-reviewed literature as the N-9 adenine adduct that, upon debenzylation, directly generates 9-[4-hydroxy-3-(hydroxymethyl)-2-butenyl]adenine (compound 6)—a carboacyclic adenine analogue that was subsequently evaluated for antiviral activity against HSV-2, activity against influenza type A2, and in vitro inhibition of S-adenosylhomocysteine (SAH) hydrolase . The guanine counterpart synthesized via the same intermediate strategy (compound 5) exhibited significant anti-HSV-2 activity (VR = 1.5, MIC50 = 65.6 µg/mL), superior to ara-A but inferior to acyclovir . While the adenine analogue 6 itself showed only weak HSV-2 activity at very high doses and lacked influenza and SAH hydrolase inhibition, the target compound's documented role as the protected precursor to a structurally characterized and biologically evaluated compound distinguishes it from analogous protected adenines that lack a published biological evaluation pathway for their deprotected products.

antiviral nucleoside synthesis HSV-2 inhibitor precursor SAH hydrolase inhibitor precursor

Physical Property Differentiation: Density and Boiling Point Compared to Linear Mono-Benzyloxy Analog

The target compound has a reported density of 1.23 g/cm³ and a boiling point of 631.8°C at 760 mmHg, with a flash point of 335.9°C . These values reflect the higher molecular weight (417.5 g/mol) and increased aromatic content from the two benzyloxy groups. The simpler comparator 9-(4-benzyloxybutyl)adenine, with a molecular weight of only 297.36 g/mol and a single benzyloxy group, lacks published density and boiling point data in major chemical databases, which limits direct quantitative comparison but highlights the target compound's more extensively characterized physical property profile . The high boiling point of the target compound (631.8°C) is consistent with its larger molecular surface area and stronger intermolecular interactions, which have practical implications for distillation and thermal stability considerations during synthesis.

physical property comparison density boiling point purification parameter

Procurement-Relevant Application Scenarios for 9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9H-purin-6-amine


Synthesis of Branched Carboacyclic Adenine Nucleoside Analogues via Catalytic Debenzylation

The primary research application is as a doubly benzyl-protected intermediate in the synthesis of 9-[4-hydroxy-3-(hydroxymethyl)-2-butenyl]adenine, a carboacyclic adenine analogue modeled on neplanocin A . The compound's two benzyloxy groups are simultaneously removed under catalytic hydrogenation conditions to reveal the 4-hydroxy and 3-hydroxymethyl functionalities, which are essential for mimicking the ribose diol motif of natural nucleosides. This application is validated by the Haines et al. (1987) synthetic route and is not achievable with mono-benzyloxy protected analogs, which lack the second protected hydroxyl necessary for generating the branched diol pharmacophore .

Structure–Activity Relationship (SAR) Studies on Acyclic Nucleoside Antiviral Agents

The compound serves as a key intermediate for generating diverse adenine-based acyclic nucleoside libraries for antiviral SAR exploration. The protected intermediate can be carried through synthetic sequences, then deprotected at the final stage to afford the free diol for biological evaluation . The documented anti-HSV-2 evaluation of the final deprotected adenine analogue (compound 6), albeit showing weak activity, provides a baseline SAR starting point. Researchers investigating modifications to the linker length, unsaturation, or nucleobase can use this compound as the entry point into a characterized chemical space .

S-Adenosylhomocysteine (SAH) Hydrolase Inhibitor Probe Synthesis

The deprotected product derived from this compound was specifically evaluated as an inhibitor of SAH hydrolase, an enzyme target implicated in antiviral and anticancer mechanisms . Although compound 6 lacked inhibitory activity against SAH hydrolase in the original study, the synthetic route connecting the protected intermediate to this pharmacologically relevant target provides a foundation for further medicinal chemistry optimization . Researchers pursuing SAH hydrolase inhibition can procure this intermediate to systematically vary the adenine substitution pattern while maintaining the branched acyclic scaffold.

Analytical Method Development and Reference Standard Qualification

With authenticated 1H NMR and GC-MS reference spectra available in the Wiley Registry and KnowItAll spectral libraries , this compound is suitable for use as an analytical reference standard in method development, impurity profiling, and quality control workflows for related carboacyclic purine nucleoside synthesis programs. The two-spectrum characterization package (NMR + MS) supports both structural identity confirmation and purity assessment, meeting the minimum analytical requirements for intermediate qualification in regulated pharmaceutical development environments .

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